molecular formula C15H10F3N5O B2964470 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide CAS No. 941922-12-9

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide

Cat. No. B2964470
CAS RN: 941922-12-9
M. Wt: 333.274
InChI Key: ISXVWBVVCIZVDJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a tetrazole ring (a type of heterocyclic aromatic compound), a benzamide group (an amide derivative of benzoic acid), and several fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the tetrazole ring, the benzamide group, and the fluorine atoms would all contribute to its overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atoms could increase its stability and affect its reactivity .

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

Research highlights the role of fluoroamides, such as N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide, in iron-catalyzed C-H bond fluorination processes. These processes are crucial for introducing fluorine atoms into organic molecules, enhancing their pharmacological properties. A study by Groendyke et al. (2016) describes a mild amide-directed fluorination method that shows broad substrate scope and functional group tolerance, suggesting that similar compounds could be used in developing new fluorination reactions (Groendyke, AbuSalim, & Cook, 2016).

Fluorination of Aromatic Compounds

The regioselectivity and yields of fluorinated aromatic products are significantly influenced by the structure of the N-F reagent used. Research by Zupan et al. (1996) on the fluorination of dibenzofuran and other aromatic compounds with N-F type reagents could provide insights into how the chemical structure of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide might affect its reactivity and the outcomes of fluorination reactions (Zupan, Iskra, & Stavber, 1996).

Antimicrobial Applications

Compounds containing fluoroamide groups have been investigated for their antimicrobial properties. Desai et al. (2013) synthesized fluorobenzamides with thiazole and thiazolidine, demonstrating significant antimicrobial activity. This suggests potential for exploring N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide and similar compounds in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Material Science Applications

In material science, fluorinated compounds are utilized for modifying the properties of polymers and creating new materials with enhanced performance. Butt et al. (2005) synthesized novel aromatic polyimides, demonstrating the role of fluorinated compounds in developing materials with specific thermal and solubility characteristics. This research area might benefit from the unique structural features of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity with various reagents, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-11-4-2-1-3-10(11)15(24)19-8-14-20-21-22-23(14)9-5-6-12(17)13(18)7-9/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXVWBVVCIZVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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